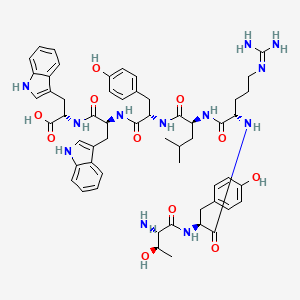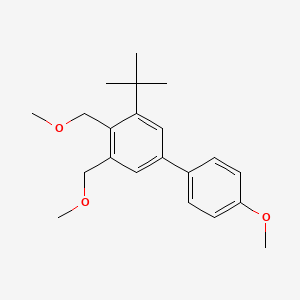![molecular formula C17H21N3O2 B14177280 (5-Methyl-1,2-oxazol-3-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone CAS No. 918480-63-4](/img/structure/B14177280.png)
(5-Methyl-1,2-oxazol-3-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Methyl-1,2-oxazol-3-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone is a compound that belongs to the class of heterocyclic compounds known as isoxazoles. Isoxazoles are five-membered rings containing one oxygen atom and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-1,2-oxazol-3-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone typically involves the cycloaddition reaction of nitrile oxides with olefins or methyl crotonate derivatives. This reaction is regioselective and leads to the formation of the 5-substituted amino-isoxazole or the 4-substituted methoxycarbonyl-isoxazole derivatives . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Methyl-1,2-oxazol-3-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole derivatives.
Applications De Recherche Scientifique
(5-Methyl-1,2-oxazol-3-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its potential as an analgesic, anti-inflammatory, and anticancer agent.
Industry: Utilized in the development of new materials and chemical sensors.
Mécanisme D'action
The mechanism of action of (5-Methyl-1,2-oxazol-3-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoxazole Derivatives: Compounds like 5-amino-isoxazole and 4-methoxycarbonyl-isoxazole share structural similarities with (5-Methyl-1,2-oxazol-3-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone.
Imidazole Derivatives: Compounds containing the imidazole ring, such as histidine and metronidazole, exhibit similar chemical properties and biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both isoxazole and piperazine moieties. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Propriétés
Numéro CAS |
918480-63-4 |
|---|---|
Formule moléculaire |
C17H21N3O2 |
Poids moléculaire |
299.37 g/mol |
Nom IUPAC |
(5-methyl-1,2-oxazol-3-yl)-[4-(1-phenylethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C17H21N3O2/c1-13-12-16(18-22-13)17(21)20-10-8-19(9-11-20)14(2)15-6-4-3-5-7-15/h3-7,12,14H,8-11H2,1-2H3 |
Clé InChI |
TUFHAELPMFWGRJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NO1)C(=O)N2CCN(CC2)C(C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone](/img/structure/B14177215.png)
![4-Methoxy-6-[5-(4-methoxyphenyl)-2-methylpyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14177219.png)
![2-[(Diphenylmethylidene)amino]-2,5-dimethylhex-4-enamide](/img/structure/B14177223.png)
![N-{2-[Cyclopropylidene(phenyl)methyl]phenyl}acetamide](/img/structure/B14177226.png)


![4-{4-[4-(Methanesulfonyl)phenyl]butyl}piperidine](/img/structure/B14177250.png)


![(2R)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]pyrrolidine-2-carboxylate](/img/structure/B14177266.png)


